{[Bis(trifluoromethyl)amino]sulfanyl}(chloro)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[Bis(trifluoromethyl)amino]sulfanyl}(chloro)methanone is a complex organosulfur compound characterized by the presence of trifluoromethyl groups, an amino group, and a sulfanyl group attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[Bis(trifluoromethyl)amino]sulfanyl}(chloro)methanone typically involves the reaction of trifluoromethylamine with sulfur-containing reagents under controlled conditions. One common method includes the use of chloromethanone as a starting material, which reacts with bis(trifluoromethyl)amine and a sulfur donor in the presence of a catalyst. The reaction is usually carried out at low temperatures to prevent decomposition of the reactants and to ensure high yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often employed to maintain consistent reaction conditions and to improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
{[Bis(trifluoromethyl)amino]sulfanyl}(chloro)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{[Bis(trifluoromethyl)amino]sulfanyl}(chloro)methanone has a wide range of applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {[Bis(trifluoromethyl)amino]sulfanyl}(chloro)methanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with specific enzymes, inhibiting their activity or altering their function. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to changes in protein structure and function.
Comparison with Similar Compounds
Similar Compounds
Bis(trifluoromethyl)amine: Lacks the sulfanyl and chloro groups, making it less reactive.
Trifluoromethylsulfanyl chloride: Contains a sulfanyl and chloro group but lacks the amino group.
Trifluoromethylsulfanyl methanone: Similar structure but without the amino group.
Uniqueness
{[Bis(trifluoromethyl)amino]sulfanyl}(chloro)methanone is unique due to the combination of trifluoromethyl, amino, and sulfanyl groups in a single molecule. This combination imparts distinct chemical properties, such as high reactivity and the ability to form multiple types of chemical bonds. These properties make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
91502-67-9 |
---|---|
Molecular Formula |
C3ClF6NOS |
Molecular Weight |
247.55 g/mol |
IUPAC Name |
S-[bis(trifluoromethyl)amino] chloromethanethioate |
InChI |
InChI=1S/C3ClF6NOS/c4-1(12)13-11(2(5,6)7)3(8,9)10 |
InChI Key |
SNFYJDPIRLHWEW-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(SN(C(F)(F)F)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.